4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid amide
Description
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid amide is a boronic ester derivative featuring a naphthalene backbone substituted with a pinacol boronate group and a primary amide moiety. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of the boronate group.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)14-10-9-13(15(19)20)11-7-5-6-8-12(11)14/h5-10H,1-4H3,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJBUEFRPDBVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid amide is a boron-containing organic compound that has gained attention in medicinal chemistry and biochemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H22BNO3
- Molecular Weight : 303.18 g/mol
- Structure : The compound features a naphthalene backbone substituted with a dioxaborolane moiety and an amide functional group.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The dioxaborolane group is known to interact with various enzymes through boron coordination. This interaction can inhibit enzyme activity by altering the active site or competing with substrate binding.
- Antioxidant Properties : Compounds containing boron have been shown to exhibit antioxidant activity, which can protect cells from oxidative stress and reduce inflammation.
- Cell Signaling Modulation : The presence of the naphthalene structure may influence cell signaling pathways by interacting with receptors or other signaling molecules.
In Vitro Studies
Recent studies have demonstrated that derivatives of naphthalene-based compounds exhibit significant biological activities:
- Antitumor Activity : A study reported that naphthalene derivatives can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest. For instance, compounds similar to the one in focus showed IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Effects : Some naphthalene derivatives have also shown promising results against bacterial strains. For example, a related compound demonstrated effective inhibition of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .
Case Studies
-
Case Study on Anticancer Efficacy :
- A study investigated the effects of a related naphthalene derivative on human breast cancer cells (MCF-7). The compound induced apoptosis and significantly reduced cell viability at concentrations ranging from 10 to 50 µM over 48 hours. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis .
- Case Study on Antimicrobial Activity :
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Boronate Derivatives
- Example Compound : 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid diethylamide (C₁₄H₂₄BN₃O₃)
- Structural Differences : Replaces the naphthalene system with a pyrazole ring and substitutes the primary amide with a diethylamide group.
- Properties :
- Molecular Weight : 293.17 g/mol (lighter than the naphthalene analog).
- Reactivity : The electron-deficient pyrazole ring may reduce steric hindrance, enhancing cross-coupling efficiency.
- Solubility : Increased lipophilicity due to diethylamide vs. primary amide.
Thiophene-Based Boronate Esters
- Example Compound : 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophene-3-carboxylic acid ethyl ester (C₂₀H₂₃BN₂O₄S)
- Structural Differences : Thiophene replaces naphthalene, with an ethyl ester instead of an amide.
- Properties :
- Molecular Weight : 398.29 g/mol.
- Electronic Effects : Sulfur in thiophene enhances electron delocalization, improving charge transport in organic electronics.
- Stability : Ethyl ester may hydrolyze more readily than the amide under basic conditions.
Pyridine-Based Boronate Amides
- Example Compound : N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]acetamide (C₁₃H₁₈BN₂O₃)
- Structural Differences : Pyridine ring replaces naphthalene; acetamide group modifies solubility.
- Properties :
- Molecular Weight : ~276.11 g/mol.
- Solubility : Acetamide enhances polarity compared to primary amide.
Naphthalene Derivatives with Alternative Substituents
- Example Compound : 4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane (C₂₃H₂₅BO₂)
- Structural Differences : Lacks the carboxylic acid amide group; instead, a phenyl group is attached to naphthalene.
- Properties :
- Molecular Weight : 344.26 g/mol.
- Lipophilicity : Higher due to the phenyl substituent, improving membrane permeability.
- Reactivity : Phenyl group directs electrophilic substitution reactions.
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely follows a Pd-catalyzed cross-coupling route, similar to BPEA-2 (5% yield), but with challenges in amide group stability during hydrolysis .
- Reactivity in Cross-Coupling : Naphthalene-based boronates exhibit slower coupling kinetics compared to pyridine or thiophene analogs due to steric bulk, but higher regioselectivity .
- Stability : Primary amides (target compound) are less prone to hydrolysis than esters (e.g., thiophene-ethyl ester), making them preferable for aqueous-phase reactions .
Preparation Methods
General Method for Boronic Acid Pinacol Ester Synthesis
Boronic acid pinacol esters are commonly synthesized via the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. This method provides high yields and broad substrate scope, making it the method of choice for introducing the dioxaborolane moiety.
$$
\text{Aryl Halide} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, Base}} \text{Aryl Boronic Ester}
$$
- Aryl halide precursor (e.g., 4-bromo-naphthalene-1-carboxylic acid amide)
- Bis(pinacolato)diboron
- Palladium catalyst (e.g., Pd(dppf)Cl₂)
- Base (e.g., potassium acetate)
- Solvent (e.g., 1,4-dioxane)
- Temperature : 80–100°C
Data Table 1: Representative Borylation Conditions
| Substrate | Diboron (equiv.) | Pd Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromo-naphthalene-1-carboxamide | 1.2 | Pd(dppf)Cl₂ (5 mol%) | KOAc (2.0) | Dioxane | 90 | 70–90 |
Note: Conditions are representative of those used for similar aryl boronate esters.
Alternative Pinacol Ester Formation
Alternatively, boronic acids can be converted to their pinacol esters by reaction with pinacol in the presence of a dehydrating agent such as magnesium sulfate in acetonitrile under reflux.
Data Table 2: Pinacol Esterification
| Starting Material | Pinacol (equiv.) | Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-(Hydroxymethyl)phenylboronic acid | 1.2 | MgSO₄ | Acetonitrile | 80 | 24 | 75–85 |
Amide Bond Formation
Carbodiimide-Mediated Coupling
Amide bonds are typically formed by activating the carboxylic acid (e.g., naphthalene-1-carboxylic acid) with a coupling agent such as N,N'-carbonyldiimidazole (CDI) or a carbodiimide (e.g., EDC, DCC), followed by reaction with the desired amine.
- Dissolve the carboxylic acid in anhydrous dichloromethane.
- Add CDI or EDC to activate the acid (room temperature, 1–2 h).
- Add the amine (e.g., ammonia or substituted amine) and stir further.
- Work up by aqueous extraction and purification (e.g., silica gel chromatography).
Data Table 3: Amide Coupling Conditions
| Acid Substrate | Coupling Agent | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-naphthalene-1-carboxylic acid | CDI | Ammonia/amine | DCM | 20 | 2–4 | 70–85 |
Note: These conditions are based on analogous amide formation reactions for related boronic ester substrates.
Integrated Synthesis: Stepwise Approach
Step 1: Synthesize or obtain 4-bromo-naphthalene-1-carboxylic acid amide.
Step 2: Subject the bromo compound to palladium-catalyzed borylation with bis(pinacolato)diboron to introduce the dioxaborolane group.
Step 3: If starting from a carboxylic acid, perform amide coupling with CDI and ammonia or the desired amine.
Summary Table: Overall Synthetic Route
| Step | Transformation | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Amide formation (if starting from acid) | CDI, ammonia, DCM, RT | 70–85 |
| 2 | Borylation (if starting from bromo-amide) | Bis(pinacolato)diboron, Pd catalyst, KOAc, dioxane, 90°C | 70–90 |
Research Findings and Notes
- The use of bis(pinacolato)diboron and palladium catalysis is well established for the introduction of the dioxaborolane moiety, providing high functional group tolerance and efficiency.
- Amide bond formation via CDI or carbodiimide coupling is robust and compatible with boronic ester functionalities, minimizing side reactions.
- Purification is typically achieved via silica gel chromatography, and yields are generally high for both steps when optimized.
Q & A
Basic Questions
Q. What are the optimal synthetic conditions for preparing 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid amide?
- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions. Key steps include:
- Using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.2 equiv) as a catalyst under argon.
- Reaction temperatures maintained at 80°C in DMF with K₂CO₃ as a base.
- Purification via column chromatography after extraction with ethyl acetate and filtration through Celite .
- Critical Parameters : Inert atmosphere (argon), precise catalyst loading, and solvent selection (DMF) are essential to avoid side reactions.
Q. How can reaction progress and purity be monitored during synthesis?
- Methodology :
- Thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) as the mobile phase to track reaction completion .
- Post-synthesis, use NMR (¹H/¹³C) and LC-MS to confirm structural integrity. Boron content can be quantified via ICP-OES .
Q. What purification techniques are effective for isolating the target compound?
- Methodology :
- Liquid-liquid extraction with ethyl acetate and drying over anhydrous Na₂SO₄.
- Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the boronate ester .
Advanced Research Questions
Q. How do steric and electronic effects of the dioxaborolane group influence Suzuki-Miyaura coupling efficiency?
- Methodology :
- Compare reactivity with structurally similar dioxaborolanes (e.g., fluorinated derivatives) using kinetic studies.
- Density Functional Theory (DFT) calculations to analyze electron density at the boron center and steric hindrance from tetramethyl substituents .
- Key Findings : Tetramethyl groups enhance stability but may reduce coupling efficiency with bulky aryl halides.
Q. How can computational methods guide the design of derivatives with improved photophysical properties?
- Methodology :
- Use time-dependent DFT (TD-DFT) to predict absorption/emission spectra of naphthalene-carboxamide derivatives.
- Validate predictions via synthesis and fluorescence spectroscopy .
Q. What strategies resolve contradictions in catalytic efficiency reported for cross-coupling reactions?
- Methodology :
- Systematic variation of ligands (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) and bases (K₂CO₃ vs. Cs₂CO₃).
- Analyze reaction outcomes under controlled conditions (temperature, solvent polarity) to identify optimal parameters .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Methodology :
- Store the compound at 0–6°C under argon to prevent hydrolysis of the dioxaborolane ring.
- Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to assess degradation .
Q. What protocols ensure accurate quantification of trace boron in biological assays?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
